Sulfacytine-d5
Description
Sulfacytine-d5 is a deuterium-labeled analog of Sulfacytine, a sulfonamide antibiotic used to treat urinary tract infections. The "d5" designation indicates that five hydrogen atoms in the parent molecule have been replaced with deuterium isotopes. This modification enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Sulfacytine in biological matrices, minimizing isotopic interference and improving analytical precision . The deuterium atoms are typically incorporated at metabolically stable positions, such as aromatic or methyl groups, ensuring structural and functional alignment with the non-deuterated form during extraction and ionization processes .
Properties
Molecular Formula |
C₁₂H₉D₅N₄O₃S |
|---|---|
Molecular Weight |
299.36 |
Synonyms |
N1-(1-Ethyl-d5-1,2-dihydro-2-oxo-4-pyrimidinyl)sulfanilamide; 1-Ethyl-d5-N-sulfanilylcytosine; CI 636-d5; N-Sulfanilyl-1-ethyl-d5-cytosine; N1-(1-Ethyl-d5-1,2-dihydro-2-oxo-4-pyrimidinyl)sulfanilamide; NSC 356717-d5; N’-(1-Ethyl-d5-1,2-dihydro-2-oxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound exhibits nearly identical hydrophobicity (LogP) to its non-deuterated counterpart, ensuring similar chromatographic retention times .
- Sulfamethoxazole-d4, while structurally distinct, shares functional sulfonamide groups but differs in deuterium placement, affecting its ionization efficiency in MS .
Analytical Performance in LC-MS
Data derived from supplementary materials in highlight critical metrics for these compounds as internal standards:
| Metric | This compound | Sulfamethoxazole-d4 | Sulfacytine |
|---|---|---|---|
| Retention Time (min) | 4.2 ± 0.1 | 5.6 ± 0.2 | 4.2 ± 0.1 |
| Recovery Rate (%) | 98.5 ± 2.3 | 89.7 ± 3.1 | N/A |
| LOQ (Limit of Quantitation) | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
Key Observations :
- This compound demonstrates superior recovery rates (98.5%) compared to Sulfamethoxazole-d4 (89.7%), attributed to optimized deuterium placement reducing matrix effects .
- The non-deuterated Sulfacytine shows higher LOQ (1.0 ng/mL), underscoring the necessity of deuterated analogs for trace-level quantification .
Stability and Cross-Reactivity
- Thermal Stability : this compound remains stable at 25°C for 72 hours (degradation <2%), outperforming Sulfamethoxazole-d4 (degradation ~5%) under identical conditions .
Research Implications and Gaps
- Advantages of this compound : Its structural fidelity to Sulfacytine and enhanced analytical precision make it the preferred standard for pharmacokinetic studies .
- Limitations: Comparative data on long-term storage stability (>6 months) and performance in non-aqueous matrices (e.g., lipid-rich samples) remain sparse, highlighting areas for future research .
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